![molecular formula C21H26N4O4 B2677000 1-(4-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide CAS No. 1396856-01-1](/img/structure/B2677000.png)
1-(4-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a methoxyphenyl group, an oxadiazole ring, a cyclohexyl group, and a pyrrolidine ring with a carboxamide group .
Molecular Structure Analysis
The compound’s structure likely has significant steric hindrance due to the bulky cyclohexyl and methoxyphenyl groups. The oxadiazole ring and the pyrrolidine ring could contribute to the compound’s rigidity .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For instance, the carboxamide group might undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization
Compounds with structural similarities, particularly those containing oxadiazole rings and pyrrolidine carboxamide groups, have been synthesized and characterized for their potential biological and chemical properties. For example, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives, exploring their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the interest in these compounds for cancer research (Hassan, Hafez, & Osman, 2014).
Pharmacological Properties
Compounds featuring the 1,2,4-oxadiazol moiety and pyrrolidine-3-carboxamide structures have been evaluated for various pharmacological activities. For instance, Craven et al. (1994) studied WAY-100635 and its effects on serotonin-containing neurons, indicating the relevance of similar compounds in neuroscience and pharmacology research, particularly concerning serotonin receptors (Craven, Grahame-Smith, & Newberry, 1994).
Antidiabetic and Anticonvulsant Activities
Lalpara et al. (2021) and Kubicki et al. (2000) synthesized compounds with oxadiazole and pyrrolidine carboxamide functionalities, investigating their in vitro antidiabetic and anticonvulsant properties. These studies indicate the potential of such compounds in developing new treatments for diabetes and epilepsy (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021); (Kubicki, Bassyouni, & Codding, 2000).
Antimicrobial and Antifungal Applications
Research into compounds containing oxadiazole and pyrrolidine units also includes exploration into their antimicrobial and antifungal applications. For instance, Foks et al. (2004) synthesized derivatives showing tuberculostatic activity, demonstrating the broad spectrum of biological activities these compounds can exhibit (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).
Future Directions
properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-14-22-20(29-24-14)21(10-4-3-5-11-21)23-19(27)15-12-18(26)25(13-15)16-6-8-17(28-2)9-7-16/h6-9,15H,3-5,10-13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPLIOPAOSDUHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.